5-Chloro-4-methyl-2-nitrophenol
Overview
Description
5-Chloro-4-methyl-2-nitrophenol is a chemical compound that is part of a broader class of nitrophenols, which are known for their various industrial and pharmaceutical applications. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related nitrophenol derivatives, which can be extrapolated to understand the properties and potential applications of this compound.
Synthesis Analysis
The synthesis of nitrophenol derivatives often involves direct nitration reactions or condensation reactions with other chemical species. For instance, the synthesis of 4,5-dimethyl-2-nitrophenol was achieved through direct nitration, with a yield of 30.3% . Similarly, the synthesis of a Schiff base compound was reported through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a green grinding method . These methods suggest that the synthesis of this compound could also be performed through similar nitration or condensation reactions.
Molecular Structure Analysis
X-ray diffraction (XRD) and various spectroscopic techniques such as IR, MS, and NMR are commonly used to elucidate the molecular structure of nitrophenol derivatives. For example, the structure of a Schiff base compound was determined to be monoclinic based on XRD analysis . The crystal structure of 4,5-dimethyl-2-nitrophenol was also characterized, confirming the nitro-position . These techniques would likely be applicable in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
Nitrophenol derivatives can undergo various chemical reactions, including biotransformation by bacterial strains. For instance, Bacillus sp. strain MW-1 was found to decolorize and detoxify 4-chloro-2-nitrophenol, transforming it into 5-chloro-2-methylbenzoxazole . This indicates that this compound could potentially undergo similar biotransformation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives can be influenced by their substituents. The rate coefficients for the gas-phase reactions of chlorine atoms with various nitrophenol isomers have been determined, which are important for understanding their reactivity in the atmosphere . The optical properties of nitrophenol derivatives, such as absorption and fluorescence, can also be studied using UV-Vis spectroscopy . These properties are crucial for applications in materials science and environmental chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 5-chloro-4-methyl-2-nitrophenol belongs, are known to interact with various biological molecules and systems . For instance, some nitrophenols have been found to interact with the respiratory system .
Mode of Action
Nitrophenols, in general, are known to undergo nucleophilic aromatic substitution reactions . This involves the replacement of one of the substituents in the aromatic ring by a nucleophile, which could potentially alter the function of the target molecule .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . The degradation of 2C4NP mainly occurs via oxidation, hydrolysis, and chain growth reactions .
Pharmacokinetics
Nitrophenols are generally known to have moderate solubility in water, which could influence their bioavailability .
Result of Action
For instance, they can cause oxidative stress and have been associated with toxic effects on the respiratory system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by pH and temperature . Furthermore, the presence of other substances in the environment can also influence the compound’s action. For example, the degradation of certain nitrophenols can be enhanced in the presence of carbon nanotubes .
Biochemical Analysis
Cellular Effects
Nitrophenols can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Nitrophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-chloro-4-methyl-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJTGJUNMPFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543861 | |
Record name | 5-Chloro-4-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100278-74-8 | |
Record name | 5-Chloro-4-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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